REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9]C)[CH:5]=[CH:4][C:3]=1[C:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[S:13][N:12]=1.B(Br)(Br)Br>ClCCCl>[S:13]1[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[C:11]([C:3]2[CH:4]=[CH:5][C:6]([OH:9])=[C:7]([Cl:8])[C:2]=2[Cl:1])=[N:12]1
|
Name
|
3-(2,3-dichloro-4-methoxyphenyl)benzisothiazole
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1Cl)OC)C1=NSC2=C1C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The product was then filtered off
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
S1N=C(C2=C1C=CC=C2)C2=C(C(=C(C=C2)O)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |